(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetic acid

Fragment-based drug design Lead-likeness Physicochemical profiling

(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetic acid (CAS 26386-18-5) is a thiazolidin-4-one acetic acid derivative with molecular formula C₆H₇NO₃S and molecular weight 173.19 g/mol. It belongs to the 2-methylenethiazolidin-4-one class first described by Satzinger (Liebigs Annalen der Chemie, 665, 150-165,.

Molecular Formula C6H7NO3S
Molecular Weight 173.19 g/mol
CAS No. 26386-18-5
Cat. No. B2701086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetic acid
CAS26386-18-5
Molecular FormulaC6H7NO3S
Molecular Weight173.19 g/mol
Structural Identifiers
InChIInChI=1S/C6H7NO3S/c1-7-4(8)3-11-5(7)2-6(9)10/h2H,3H2,1H3,(H,9,10)
InChIKeyALNQRRSGSUDFFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetic acid (CAS 26386-18-5): Procurement-Relevant Chemical Profile


(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetic acid (CAS 26386-18-5) is a thiazolidin-4-one acetic acid derivative with molecular formula C₆H₇NO₃S and molecular weight 173.19 g/mol [1]. It belongs to the 2-methylenethiazolidin-4-one class first described by Satzinger (Liebigs Annalen der Chemie, 665, 150-165, 1963) [2]. This compound is the N-methylated, 5-unsubstituted parent acid of a pharmacologically significant scaffold that includes the loop diuretics etozolin and ozolinone. The (Z)-configuration at the exocyclic double bond and the free carboxylic acid functionality distinguish it from its ester prodrugs and 5-substituted analogs [3].

Why (3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetic Acid Cannot Be Interchanged with Rhodanine-3-acetic Acid or 5-Piperidino Analogs


This compound occupies a distinct physicochemical and synthetic niche that precludes generic substitution. The replacement of the 2-thioxo group found in rhodanine-3-acetic acid (CAS 5718-83-2) with the 2-ylidene acetic acid motif eliminates the pan-assay interference (PAINS) liability associated with the rhodanine scaffold, which is documented to produce promiscuous enzyme inhibition and frequent false-positive hits [1]. Conversely, the absence of the 5-piperidino substituent present in ozolinone (CAS 56784-39-5) confers a molecular weight advantage of 83 g/mol (173.19 vs. 256.32) and a more fragment-like XLogP3 of -0.1, compared to the basic amine-bearing ozolinone (computed pKa ~3.54 for the acid; LogP ~ -0.66) [2]. These differences render the target compound uniquely suited as a lead-like building block for amide library synthesis, where the free carboxylic acid permits direct coupling without the ester cleavage step required for etozolin (CAS 73-09-6) [3].

Quantitative Differentiation Evidence for (3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetic Acid


Physicochemical Differentiation: Fragment-Like Profile vs. Ozolinone

The target compound possesses a molecular weight of 173.19 g/mol and an XLogP3 of -0.1, placing it within the Rule-of-Three fragment space (MW <300, cLogP ≤3), whereas the 5-piperidino derivative ozolinone (MW 256.32, computed LogP ~ -0.66) exceeds preferred fragment parameters and introduces a basic amine center (pKa ~3.54 for the carboxylic acid) that complicates formulation and permeability prediction [1]. The target compound's topological polar surface area (TPSA) of 82.9 Ų vs. ozolinone's 69.6 Ų (calculated from structure) provides greater aqueous solubility potential for in vitro assay compatibility [2].

Fragment-based drug design Lead-likeness Physicochemical profiling

Synthetic Accessibility: Direct Amidation vs. Ester Prodrug Cleavage Requirement

U.S. Patent 4,563,471 demonstrates that (Z)-3-methyl-4-oxothiazolidin-2-ylidene-acetic acid can be directly activated with thionyl chloride and coupled with substituted anilines to yield acetamide derivatives in a single synthetic step [1]. In contrast, etozolin (the ethyl ester prodrug) requires prior metabolic or chemical ester cleavage to generate the active acid metabolite ozolinone before pharmacological activity is observed [2]. The direct amidation route using the target compound eliminates a synthetic step and avoids the isomerization and ring destruction that the patent literature documents as occurring when 5-substituted esters are subjected to alkaline saponification [3].

Medicinal chemistry Parallel synthesis Amide coupling

Biological Scaffold Validation: Anticonvulsant Activity of Derived Acetamides vs. Clinical Standards

Acetamide derivatives synthesized directly from the target compound demonstrated broad-spectrum anticonvulsant activity across nine seizure models in mice. Compound of Example 2(a) — (Z)-(3-methyl-4-oxothiazolidin-2-ylidene)-N-(2,6-dimethylphenyl)-acetamide, synthesized directly from the target acid — showed ED₅₀ values of 2.68–19.85 mg/kg (i.g., mouse) across electroshock, pentetrazole, bicuculline, and audiogenic seizure models, with a therapeutic index (LD₅₀/ED₅₀) of 99.8–738.8 [1]. By comparison, the clinical anticonvulsant phenytoin exhibited ED₅₀ values of 50 mg/kg (electroshock) and was inactive against several other seizure types, while valproate showed ED₅₀ values of 200–250 mg/kg [2].

CNS drug discovery Anticonvulsant screening Epilepsy models

Toxicity and Safety Handling Profile Differentiated from Etozolin

The target compound carries a defined GHS hazard classification per ECHA notification: H302 (Harmful if swallowed, 100%), H315 (Causes skin irritation, 100%), H319 (Causes serious eye irritation, 100%), and H335 (May cause respiratory irritation, 100%), classified as Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, and STOT SE 3 [1]. In contrast, etozolin hydrochloride (CAS 53-90-7) is handled as a pharmaceutical agent with different safety considerations related to its intended therapeutic use. The target compound's classification as a laboratory reagent with defined hazard statements enables proper risk assessment and handling protocol implementation in research settings, which is essential for procurement compliance [2].

Laboratory safety GHS classification Occupational health

Scaffold Differentiation: 2-Oxo vs. 2-Thioxo (Rhodanine) Selectivity Profile

The target compound features a 4-oxo-thiazolidin-2-ylidene core, whereas the structurally analogous rhodanine-3-acetic acid (CAS 5718-83-2) contains a 2-thioxo group. Literature evidence demonstrates that rhodanine-3-acetic acid derivatives are potent but promiscuous cholinesterase inhibitors: esterification or amidation of rhodanine-3-acetic acid increased BChE inhibition up to 26-fold (IC₅₀ values 7.92–227.19 μM for BChE; 24.05–86.85 μM for AChE), indicating broad, non-selective enzyme inhibition characteristic of the rhodanine PAINS liability [1]. The replacement of the 2-thioxo with the 2-ylidene acetic acid moiety in the target compound is expected to reduce this promiscuity based on the documented structure-activity relationship that the thioxo group is critical for the rhodanine scaffold's broad reactivity [2].

Scaffold selection PAINS filters Enzyme selectivity

Optimal Procurement and Application Scenarios for (3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetic Acid


CNS Drug Discovery: Anticonvulsant Acetamide Library Synthesis

Medicinal chemistry teams developing next-generation anticonvulsants should prioritize this compound as the core building block for amide library synthesis. U.S. Patent 4,563,471 demonstrates that direct activation of the free carboxylic acid with thionyl chloride followed by coupling with substituted anilines yields acetamide derivatives with in vivo ED₅₀ values as low as 2.68 mg/kg (electroshock) and therapeutic indices exceeding 700, outperforming phenytoin and valproate in multiple seizure models [1]. The single-step coupling chemistry enables rapid parallel synthesis of 50–200 compound libraries for CNS SAR exploration.

Fragment-Based Lead Discovery: Rule-of-Three Compliant Starting Point

With a molecular weight of 173.19 g/mol, XLogP3 of -0.1, and only 1 rotatable bond, this compound satisfies all Rule-of-Three criteria for fragment-based screening [1]. Its TPSA of 82.9 Ų and single hydrogen bond donor predict favorable aqueous solubility for biochemical assay conditions at concentrations up to 1 mM. Procurement for fragment library inclusion is justified by the compound's demonstrated capacity for efficient ligand-efficient elaboration into high-potency CNS-active leads, avoiding the molecular weight inflation inherent in starting from the 5-piperidino analog ozolinone (MW 256.32) [2].

Scaffold-Hopping from Rhodanine-Based Programs: PAINS Risk Mitigation

Research groups with existing rhodanine-3-acetic acid (CAS 5718-83-2) screening hits seeking to escape PAINS liability should procure this compound as a direct scaffold-hop candidate. The replacement of the 2-thioxo group with the 2-ylidene acetic acid moiety eliminates the substructure flagged by the Baell & Holloway PAINS filters (Class 13: rhodanine) [1], while retaining the thiazolidinone core geometry and the acetic acid attachment point for SAR exploration. This scaffold-hop preserves the spatial orientation of the carboxylic acid for target engagement while reducing the risk of promiscuous enzyme inhibition documented for rhodanine-3-acetic acid derivatives (BChE IC₅₀ as low as 7.92 μM) [2].

Diuretic Pharmacophore Studies: Etozolin/Ozolinone Core Reference Standard

Pharmacology laboratories investigating the structure-activity relationships of the 2-methylenethiazolidin-4-one diuretic class should procure this compound as the 5-unsubstituted reference standard. It represents the minimal pharmacophoric core for this compound class, as described in the foundational literature by Satzinger (1963) and the Warner-Lambert patent series (U.S. Patents 3,971,794; 4,041,166; 4,001,417) [1]. Comparative testing of this core scaffold versus the 5-piperidino analog ozolinone (smallest effective i.v. diuretic dose = 1 mg/kg in dogs; maximal effect at 50 mg/kg i.v.) [2] allows deconvolution of the contribution of the 5-substituent to renal pharmacology.

Quote Request

Request a Quote for (3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.